cis-Bis(acetonitrile)dichloroplatinum(II)

X-ray crystallography Coordination chemistry Platinum drug design

cis-Bis(acetonitrile)dichloroplatinum(II), cis-[PtCl₂(NCMe)₂], is a square-planar platinum(II) coordination complex unequivocally confirmed as the cis isomer by single-crystal X-ray diffraction, crystallizing in the monoclinic P2₁/c space group. Unlike the more common inorganic starting material K₂PtCl₄, this complex features labile acetonitrile ligands in a defined cis geometry, making it a critical precursor for the stereospecific synthesis of platinum(II) derivatives where the mutual orientation of ligands is crucial for downstream activity.

Molecular Formula C4H6Cl2N2Pt
Molecular Weight 348.1 g/mol
CAS No. 13869-38-0
Cat. No. B087306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Bis(acetonitrile)dichloroplatinum(II)
CAS13869-38-0
Molecular FormulaC4H6Cl2N2Pt
Molecular Weight348.1 g/mol
Structural Identifiers
SMILESCC#N.CC#N.[Cl-].[Cl-].[Pt+2]
InChIInChI=1S/2C2H3N.2ClH.Pt/c2*1-2-3;;;/h2*1H3;2*1H;/q;;;;+2/p-2
InChIKeyNSWGBUVHSQEDRN-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-Bis(acetonitrile)dichloroplatinum(II) (CAS 13869-38-0): A Structurally Verified cis-Pt(II) Precursor for Controlled Coordination Chemistry


cis-Bis(acetonitrile)dichloroplatinum(II), cis-[PtCl₂(NCMe)₂], is a square-planar platinum(II) coordination complex unequivocally confirmed as the cis isomer by single-crystal X-ray diffraction, crystallizing in the monoclinic P2₁/c space group [1]. Unlike the more common inorganic starting material K₂PtCl₄, this complex features labile acetonitrile ligands in a defined cis geometry, making it a critical precursor for the stereospecific synthesis of platinum(II) derivatives where the mutual orientation of ligands is crucial for downstream activity [2]. Its role as a versatile entry point into organometallic and medicinal platinum chemistry is well-established, serving as a key substrate in reactions ranging from cyclobutadiene complex formation to the production of antitumor amidine complexes [3].

Why cis-Bis(acetonitrile)dichloroplatinum(II) Cannot Be Interchanged with Other Pt(II) Salts or Its Trans Isomer


Generic platinum(II) sources like K₂PtCl₄ lack pre-organized ligand geometry, leading to mixtures of isomers upon subsequent substitution that require tedious separation. The trans isomer of bis(acetonitrile)dichloroplatinum(II) exhibits fundamentally different kinetic stability and stereochemical outcomes in nucleophilic addition reactions [1]. For example, the cis isomer reacts with primary amines to stereospecifically yield bis-amidine complexes with Z configuration in high yield, while the trans isomer under identical conditions produces a mixture of neutral, mono-cationic, and dicationic products [2]. This divergent reactivity, rooted in the differential trans-labilizing effects of Cl⁻ versus CH₃CN, means that the cis compound is not an interchangeable synthon but a distinct chemical entity that dictates the stereochemistry and purity of downstream products [1].

Quantitative Differentiation Evidence for cis-Bis(acetonitrile)dichloroplatinum(II) Against Its Closest Analogs


Crystal Structure Confirms Unambiguous cis Configuration vs. trans Isomer

Single-crystal X-ray diffraction definitively establishes the cis configuration of the target compound, distinguishing it from its trans isomer. The cis isomer crystallizes in the monoclinic P2₁/c space group with unit cell volume V = 824.7(8) ų (Z = 4), while the trans isomer, reported later, crystallizes in the same space group but with V = 413.5 ų (Z = 2), yielding essentially identical V/Z values, confirming that the difference is purely due to molecular packing rather than molecular volume [1][2]. The Pt–N bond lengths of 1.98(1) Å and Pt–Cl bond lengths of 2.264(4) and 2.263(3) Å in the cis isomer are slightly shorter than normal, consistent with a stronger Pt–ligand interaction that influences its substitution kinetics [1].

X-ray crystallography Coordination chemistry Platinum drug design

Kinetically Favored cis-Isomer Formation via Trans-Labilizing Effect of Chloride

Kinetic measurements by Fanizzi et al. (1990) demonstrate that the formation of the cis isomer is kinetically favored in the reaction of [PtCl₃(NCMe)]⁻ with a second molecule of acetonitrile [1]. This is mechanistically attributed to the trans-labilizing effect of the chloride ligand being greater than that of acetonitrile, leading to preferential substitution at the position trans to Cl⁻ and thereby producing the cis product. This finding explains why standard synthetic procedures, if not carefully controlled, yield mixtures of cis and trans isomers, and underscores the need for purchasing the pure, characterized cis isomer from reputable sources to avoid isomeric contamination that can alter subsequent reactivity profiles [1][2].

Reaction kinetics Isomer selectivity Trans effect

Stereoselective Amidine Formation: A Divergent Reactivity Benchmark Against the trans Isomer and K₂PtCl₄

The synthetic utility of cis-[PtCl₂(NCMe)₂] is most clearly demonstrated in its reaction with primary aliphatic amines. When treated with a fivefold excess of RNH₂ (R = Me, Et, Prⁱ, Buᵗ) in CH₂Cl₂ at −10 °C, the cis isomer affords the bis-amidine complexes cis-[PtCl₂{Z-N(H)=C(NHR)Me}₂] in high yield, with both amidine ligands assuming the Z configuration stereospecifically [1]. In stark contrast, the trans isomer under identical experimental conditions produces a mixture of neutral bis-amidine, mono-amidine, and bis-amine dicationic products, complicating purification and reducing isolated yields of any single product [2]. This divergent reactivity is a direct consequence of the mutual cis orientation of the acetonitrile ligands, which facilitates concerted nucleophilic attack and controls the stereochemistry of the resulting amidine ligands.

Stereoselective synthesis Amidine complexes Antitumor platinum compounds

Solubility Advantage in Polar Organic Solvents Compared to Cisplatin

A practical differentiation for synthetic chemists is the solubility profile of cis-[PtCl₂(NCMe)₂]. Vendor datasheets and the literature consistently describe this compound as soluble in polar organic solvents such as acetonitrile and dichloromethane, enabling homogeneous reaction conditions for ligand substitution and catalysis . In contrast, cisplatin (cis-[PtCl₂(NH₃)₂]) is notoriously sparingly soluble in water (~1 mg/mL at 25 °C) and practically insoluble in most organic solvents, which complicates its use as a synthetic precursor and contributes to formulation challenges [1]. The acetonitrile complex thus serves as an organosoluble surrogate for generating cis-PtCl₂ fragments in non-aqueous media.

Solubility Formulation Synthetic accessibility

Validated Application Scenarios for cis-Bis(acetonitrile)dichloroplatinum(II) Based on Differentiated Evidence


Stereospecific Synthesis of cis-Configured Platinum(II) Amidine Antitumor Candidates

As demonstrated by the exclusive formation of cis-[PtCl₂{Z-N(H)=C(NHR)Me}₂] from cis-[PtCl₂(NCMe)₂], this precursor is uniquely suited for constructing libraries of platinum amidine complexes with defined stereochemistry. Researchers pursuing structure-activity relationship (SAR) studies in platinum-based anticancer drug discovery should select the cis isomer to ensure batch-to-batch stereochemical consistency and avoid isomeric mixtures that confound biological interpretation [1]. This scenario is directly supported by the head-to-head comparison evidence in Section 3 showing cis selectivity versus trans mixtures.

Organometallic Catalyst Precursor for Non-Aqueous Cross-Coupling Reactions

The favorable solubility of cis-[PtCl₂(NCMe)₂] in acetonitrile and dichloromethane, contrasted with the poor organic solubility of cisplatin [2], makes it a practical platinum source for homogeneous catalytic reactions such as the Heck and other cross-coupling processes where anhydrous and non-coordinating conditions are required . This application leverages the quantitative solubility advantage established in Section 3.

Single-Source Precursor for cis-Pt(II) Building Blocks in Supramolecular and Materials Chemistry

The well-defined cis square-planar geometry with labile acetonitrile ligands, confirmed by X-ray crystallography [3], enables the controlled assembly of platinum-containing metallocycles, coordination polymers, and molecular squares where the cis angularity of the metal center dictates the overall architecture. Competing precursors such as K₂PtCl₄ lack pre-organized geometry, leading to isomeric mixtures and compromising structural homogeneity.

Mechanistic Probes for Studying the trans Effect in Square-Planar Pt(II) Substitution

The kinetic evidence that Cl⁻ exerts a trans-labilizing effect greater than CH₃CN [4] positions cis-[PtCl₂(NCMe)₂] as a well-characterized substrate for fundamental mechanistic studies of ligand substitution at Pt(II) centers. The pure cis isomer provides a single, known starting geometry, unlike the isomeric mixtures obtained from generic synthetic procedures, ensuring reproducible kinetic data.

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